

Application Notes and Protocols for In Vitro FN-A208 Fibril Formation

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Compound of Interest

Compound Name: FN-A208 fusion peptide

Cat. No.: B12375424

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Introduction

The FN-A208 peptide is a synthetic conjugate of the fibronectin active sequence (GRGDS) and the laminin-derived peptide A208 (AASIKVAVSADR), linked by a glycine spacer. This peptide has been shown to self-assemble into amyloid-like fibrils in vitro.^{[1][2]} The formation of these fibrils is critical for its biological activities, which include promoting cell adhesion and neurite outgrowth, making it a person of interest for applications in tissue regeneration and engineering.^[2] These application notes provide a detailed protocol for inducing and characterizing the fibril formation of FN-A208 in a controlled laboratory setting.

Data Presentation

The following table summarizes the key quantitative parameters for the successful in vitro formation of FN-A208 fibrils. These values are based on established protocols for synthetic amyloidogenic peptides and should be optimized for specific experimental conditions.

Parameter	Value	Unit	Notes
Peptide Purity	>95%	%	High purity is crucial to avoid interference from contaminants.
Initial Peptide Concentration	1-100	μM	Higher concentrations typically accelerate fibril formation.
Solvent for Stock Solution	DMSO or 10% DMF in 1x PBS	-	To ensure the peptide is in a monomeric state before inducing fibrillation. [3]
Final Buffer	Phosphate-Buffered Saline (PBS)	pH 7.4	Physiological pH is generally optimal for the fibrillogenesis of bioactive peptides.
Incubation Temperature	37	°C	Mimics physiological conditions and can promote fibril formation.
Agitation	200-1000	rpm	Agitation can accelerate the nucleation phase of fibril formation.
Incubation Time	24-72	hours	The time required for fibril formation can vary depending on conditions.
Thioflavin T (ThT) Concentration	10-20	μM	For real-time monitoring of fibril formation. [3]
Congo Red Concentration	Saturated solution in 80% EtOH with NaCl	-	For staining fibrils for microscopic analysis.

[\[4\]](#)

Experimental Protocols

Preparation of Monomeric FN-A208 Peptide Stock Solution

Objective: To prepare a stock solution of FN-A208 peptide in a monomeric state, which is essential for reproducible fibrillogenesis experiments.

Materials:

- Lyophilized FN-A208 peptide (>95% purity)
- Dimethyl sulfoxide (DMSO), anhydrous
- Phosphate-Buffered Saline (PBS), pH 7.4, sterile-filtered (0.22 μm)
- Low-protein-binding microcentrifuge tubes

Protocol:

- Allow the lyophilized FN-A208 peptide to equilibrate to room temperature.
- Resuspend the peptide in DMSO to a concentration of 1-5 mM. Vortex briefly to ensure complete dissolution.
- To remove any pre-existing aggregates, centrifuge the stock solution at 16,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a new pre-chilled, low-protein-binding microcentrifuge tube.
- Determine the peptide concentration using a spectrophotometer (A280) or a suitable protein assay.
- Store the monomeric peptide stock solution in aliquots at -80°C. Avoid repeated freeze-thaw cycles.

Induction of FN-A208 Fibril Formation

Objective: To induce the self-assembly of monomeric FN-A208 peptide into amyloid-like fibrils under controlled in vitro conditions.

Materials:

- Monomeric FN-A208 peptide stock solution
- PBS, pH 7.4, sterile-filtered
- 96-well black, clear-bottom plates (for ThT assay) or low-protein-binding tubes
- Plate shaker with temperature control

Protocol:

- Thaw an aliquot of the monomeric FN-A208 peptide stock solution on ice.
- Dilute the peptide stock solution into pre-warmed PBS (37°C) to the desired final concentration (e.g., 20 µM).
- If monitoring with Thioflavin T, add ThT to a final concentration of 10 µM.
- Transfer the solution to the wells of a 96-well plate or into low-protein-binding tubes.
- Incubate the plate/tubes at 37°C with continuous shaking (e.g., 900 rpm) for 24-72 hours.[\[3\]](#)
- Monitor fibril formation over time using the Thioflavin T assay (see Protocol 3).

Monitoring Fibril Formation with Thioflavin T (ThT) Assay

Objective: To quantitatively monitor the kinetics of FN-A208 fibril formation in real-time. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid fibrils.[\[5\]](#)[\[6\]](#)

Materials:

- Fibrillating FN-A208 sample

- Thioflavin T (ThT) stock solution (1 mM in water)
- PBS, pH 7.4
- Fluorescence plate reader

Protocol:

- Prepare a working solution of ThT in PBS (e.g., 10 μ M).
- For endpoint assays, add a small aliquot of the fibril solution to the ThT working solution in a cuvette or 96-well plate.
- For kinetic assays, include ThT in the fibril formation reaction from the beginning (as described in Protocol 2).
- Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.[5]
- Record measurements at regular intervals to generate a kinetic curve of fibril formation. An increase in fluorescence intensity over time is indicative of fibril formation.

Confirmation of Fibril Formation with Congo Red Staining

Objective: To qualitatively confirm the presence of amyloid-like fibrils using Congo Red staining, which results in a characteristic apple-green birefringence under polarized light.

Materials:

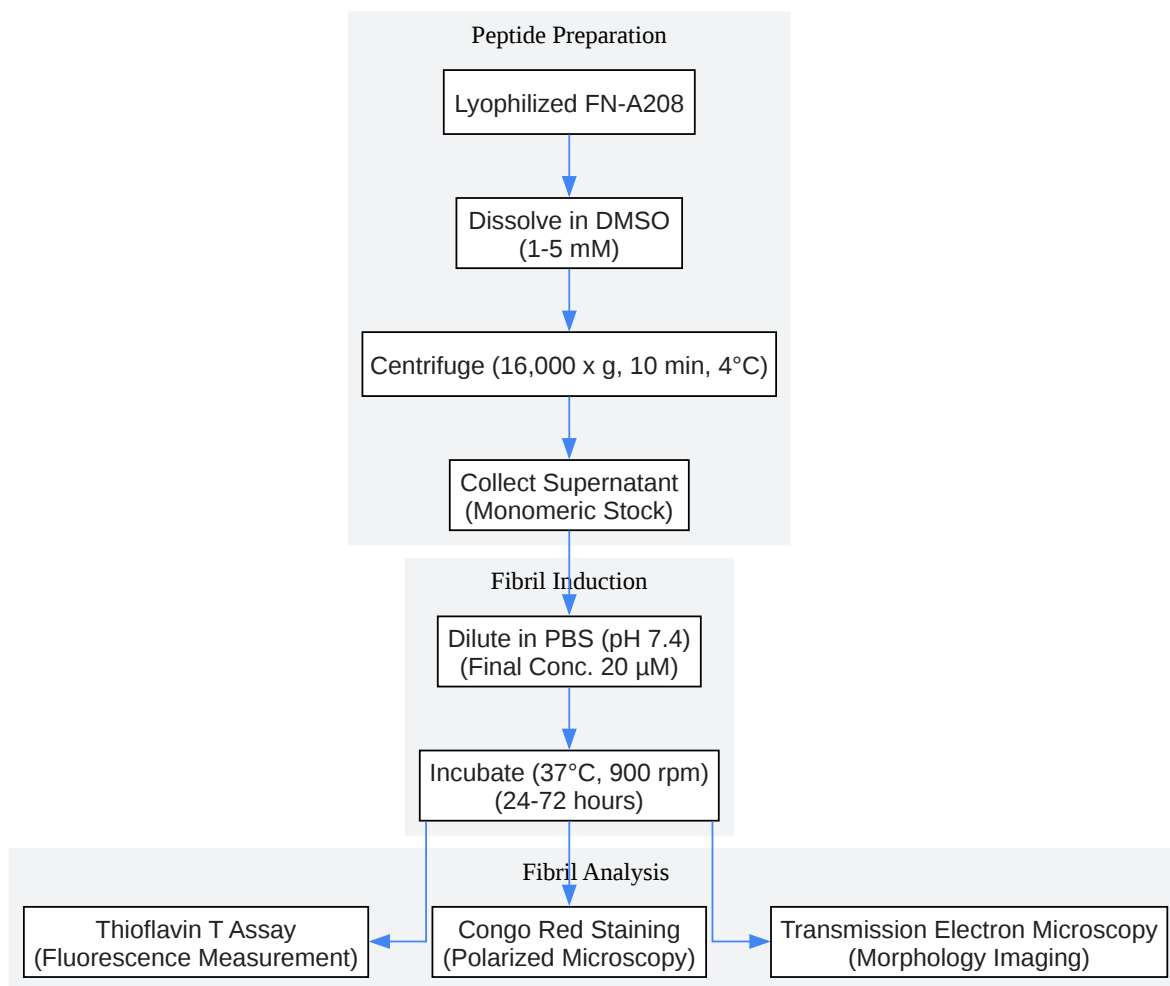
- FN-A208 fibril solution
- Congo Red staining solution (saturated solution of Congo Red in 80% ethanol containing saturated NaCl)[4]
- Glass microscope slides
- Polarizing light microscope

Protocol:

- Air-dry a 10 μ L droplet of the FN-A208 fibril solution onto a clean glass microscope slide.[\[4\]](#)
- Add 200-400 μ L of the Congo Red staining solution to the dried sample.[\[4\]](#)
- After a few seconds, carefully blot away the excess staining solution with a lint-free wipe.[\[4\]](#)
- Allow the slide to air dry completely at room temperature.
- Examine the stained sample under a polarizing light microscope. The presence of amyloid-like fibrils is confirmed by observing apple-green birefringence.

Visualizations

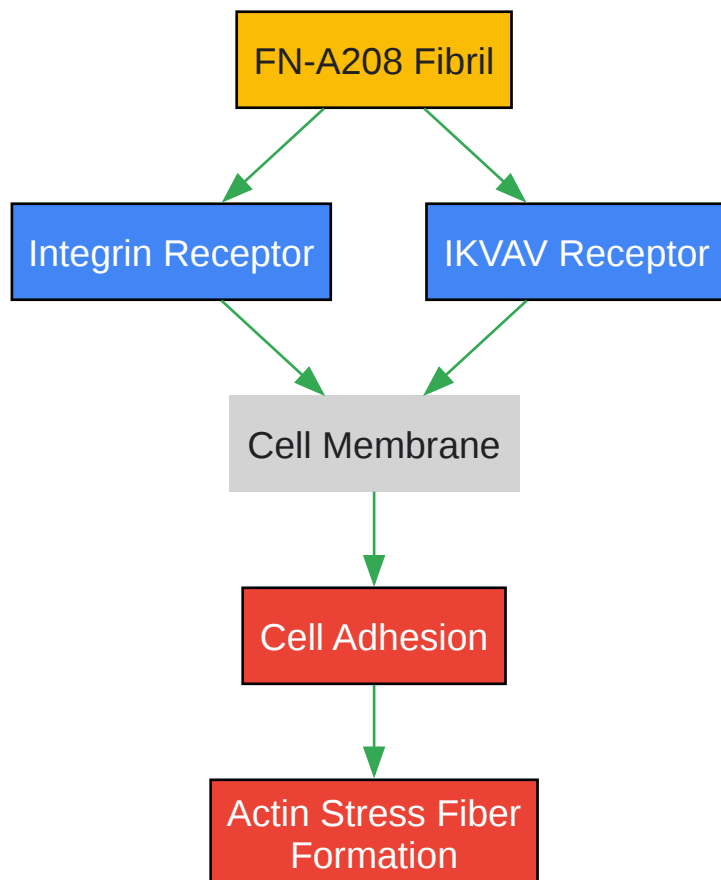
Experimental Workflow for FN-A208 Fibril Formation and Analysis



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Caption: Workflow for inducing and analyzing FN-A208 fibril formation.

Signaling Pathway Interaction of FN-A208



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Caption: Interaction of FN-A208 fibrils with cell surface receptors.

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